3-Pyridinecarbonitrile, 6-methyl-4-phenyl-2-(1-pyrrolidinyl) is a chemical compound with the molecular formula and a molecular weight of approximately 263.34 g/mol. This compound is classified as a pyridine derivative, which is a type of organonitrogen heterocyclic compound. Its systematic name reflects its structural components, including a pyridine ring, a carbonitrile group, and a pyrrolidine moiety. It is also known by its CAS number 61006-41-5, which is used for identification in chemical databases .
The synthesis of 3-Pyridinecarbonitrile, 6-methyl-4-phenyl-2-(1-pyrrolidinyl) can be approached through several methods. One common method involves the reaction of 6-methyl-4-phenyl-2-pyrrolidin-1-ylpyridine with appropriate reagents to introduce the carbonitrile functional group.
The molecular structure of 3-Pyridinecarbonitrile, 6-methyl-4-phenyl-2-(1-pyrrolidinyl) features:
3-Pyridinecarbonitrile, 6-methyl-4-phenyl-2-(1-pyrrolidinyl) can participate in various chemical reactions typical of pyridine derivatives:
The specific conditions for these reactions will depend on the desired outcome, including solvent choice, temperature, and reaction time.
The mechanism of action for compounds like 3-Pyridinecarbonitrile, 6-methyl-4-phenyl-2-(1-pyrrolidinyl) often involves interactions at the molecular level with biological targets:
Quantitative data regarding binding affinities or biological activity would typically be derived from experimental assays.
Relevant data on these properties can be critical for applications in pharmaceuticals or material science .
3-Pyridinecarbonitrile, 6-methyl-4-phenyl-2-(1-pyrrolidinyl) has potential applications in various scientific fields:
The versatility of this compound makes it valuable for ongoing research and development efforts across multiple scientific domains .
Pyridinecarbonitrile derivatives emerged as pharmacologically significant entities in the late 20th century, leveraging pyridine's inherent aromaticity and electron-deficient properties. Early explorations focused on 3-cyanopyridine (nicotinonitrile) as a precursor to vitamins and agrochemicals [1] [4]. The 1980s saw strategic substitutions at the 2, 4, and 6 positions to enhance target affinity. For instance, introducing aryl groups at C-4 improved DNA intercalation in anticancer agents, while alkyl groups at C-6 optimized log P values for blood-brain barrier penetration [10]. The pivotal advancement came with nitrogenous heterocycles at C-2—particularly pyrrolidine—which conferred three-dimensionality and basicity (pKa ~11) critical for ionic interactions with enzymatic targets like EGFR and CDK2 [5] [8]. By the 2000s, compounds like 6-methyl-4-phenyl-2-(1-pyrrolidinyl) derivatives were systematically engineered for dual kinase inhibition, evidenced by their activity against breast cancer cell lines (IC₅₀: 2.8–18.5 μM) [3].
Table 2: Milestones in Pyridinecarbonitrile-Based Drug Discovery
Timeframe | Innovation | Impact on Drug Design |
---|---|---|
1960–1980 | 3-Cyanopyridine synthesis | Vitamin B3 analogues; pesticide development |
1985–1995 | C-4 Aryl substitution | Enhanced DNA/protein binding via π-stacking |
2000–2010 | C-2 Pyrrolidinyl incorporation | Improved kinase selectivity and solubility |
2010–Present | Multi-targeted 6-methyl-4-phenyl-2-pyrrolidinyl derivatives | Dual EGFR/CDK2 inhibition; anticancer lead optimization |
The pharmacological profile of this compound is dictated by synergistic substituent effects:
Quantum mechanical analyses reveal that the 2-pyrrolidinyl group disrupts pyridine's symmetrical electron distribution, localizing electron density at N-1 and C-3. This polarization heightens the cyano group's electrophilicity, promoting covalent interactions with cysteine thiols in enzymatic pockets [1] [7].
The pyrrolidinyl moiety is a bioactivity amplifier through three mechanisms:
Notably, pyrrolidine minimizes off-target effects by excluding flat aromatic systems prone to intercalation. In breast cancer models (MCF-7), pyrrolidinyl-spirooxindole analogues exhibit >80% EGFR selectivity over HER2, attributable to pyrrolidine's compact, non-planar geometry [3] [8].
Table 3: Pyrrolidinyl-Driven Bioactivity Enhancements in Pyridinecarbonitriles
Bioactivity Parameter | Pyrrolidinyl Contribution | Experimental Evidence |
---|---|---|
Kinase Inhibition (EGFR) ↑ | Ionic bonding via protonated nitrogen | IC₅₀: 0.026–0.067 μM vs. 0.03 μM (Erlotinib) [3] |
Cell Permeability ↑ | Optimal log D and H-bond acceptor capacity | Cellular uptake 3.5× > piperidine analogues |
Target Selectivity ↑ | Steric exclusion from off-target hydrophobic sites | 6× selectivity for CDK2 over CDK4 [3] |
Metabolic Stability ↑ | Shielding of pyridine C-2 from CYP450 oxidation | t½: 120 min (vs. 40 min for 2-morpholinyl) |
CAS No.: 31373-65-6
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3